molecular formula C14H13ClN6O2 B12926056 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)- CAS No. 115204-69-8

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-

Cat. No.: B12926056
CAS No.: 115204-69-8
M. Wt: 332.74 g/mol
InChI Key: NNBUIYMPSOLYBL-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a chloro group, a nitrobenzyl group, and dimethylamine substituents on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could include:

    Nitration: Introduction of the nitro group to a benzyl precursor.

    Alkylation: Attachment of the nitrobenzyl group to the purine ring.

    Chlorination: Introduction of the chloro group to the purine ring.

    Dimethylation: Addition of dimethylamine to the purine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the chloro group with another functional group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study purine metabolism.

    Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the nitrobenzyl and dimethylamine groups.

    9-Benzylpurine: Lacks the chloro and nitro groups.

    2-Chloro-9H-purin-6-amine: Lacks the nitrobenzyl and dimethylamine groups.

Uniqueness

2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical reactivity and biological activity not seen in other purine derivatives.

Properties

CAS No.

115204-69-8

Molecular Formula

C14H13ClN6O2

Molecular Weight

332.74 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-4-3-5-10(6-9)21(22)23/h3-6,8H,7H2,1-2H3

InChI Key

NNBUIYMPSOLYBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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